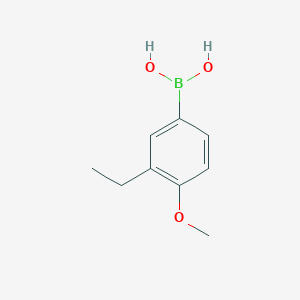
3-Ethyl-4-Methoxyphenylboronsäure
Übersicht
Beschreibung
3-Ethyl-4-methoxyphenylboronic acid is a compound with the molecular weight of 180.01 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 3-Ethyl-4-methoxyphenylboronic acid is C9H13BO3 . The InChI key, which is a unique identifier for the compound, is OMAZGRPOBAPVHB-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis
3-Ethyl-4-methoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 180.01 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
3-Ethyl-4-Methoxyphenylboronsäure: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion spielt eine zentrale Rolle in der organischen Synthese und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Arylhalogeniden und Arylboronsäuren. Das Vorhandensein der Ethyl- und Methoxygruppen am Phenylring kann die elektronischen Eigenschaften des Moleküls beeinflussen, was möglicherweise zu selektiven Kupplungsreaktionen führt.
Molekularerkennung
Die Boronsäuregruppe der Verbindung kann reversible kovalente Bindungen mit Diolen und Carbonylgruppen bilden, was sie für Anwendungen in der molekularen Erkennung nützlich macht . Diese Eigenschaft ist besonders relevant bei der Entwicklung von Sensoren für Zucker und andere biologische Moleküle, bei denen die Boronsäure als Rezeptor fungieren kann.
Materialwissenschaften
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren . Ihre Fähigkeit, stabile Komplexe mit verschiedenen Substraten zu bilden, kann genutzt werden, um funktionalisierte Oberflächen mit spezifischen chemischen Eigenschaften zu erzeugen.
Katalyse
Diese Verbindung kann auch als Katalysator oder Katalysatorligand in verschiedenen chemischen Reaktionen dienen . Die Boronsäureeinheit kann mit anderen Reaktanten oder Katalysatoren interagieren, wodurch die Geschwindigkeit oder Selektivität der Reaktion erhöht wird.
Arzneimittelentwicklung und -verabreichung
Aufgrund ihrer potenziellen Biokompatibilität und ihrer Fähigkeit, Komplexe mit biologischen Molekülen zu bilden, kann This compound in der Arzneimittelentwicklung und -verabreichung untersucht werden . Sie könnte verwendet werden, um Prodrugs zu erzeugen, die aktive Verbindungen als Reaktion auf spezifische biologische Reize freisetzen.
Verbesserung der Löslichkeit
Die Löslichkeit von Boronsäuren in organischen Lösungsmitteln ist ein kritischer Parameter für ihre Anwendung in der Synthese und Pharmakologie. Das Substitutionsschema am Phenylring von This compound kann seine Löslichkeit beeinflussen, was es zu einem Kandidaten für Studien macht, die darauf abzielen, die Löslichkeit von Boronsäurederivaten zu verstehen und zu verbessern .
Wirkmechanismus
Target of Action
The primary target of 3-Ethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Ethyl-4-methoxyphenylboronic acid interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the 3-Ethyl-4-methoxyphenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 3-Ethyl-4-methoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic chemistry . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties, as well as factors such as its solubility and the presence of transport proteins.
Result of Action
The molecular effect of the action of 3-Ethyl-4-methoxyphenylboronic acid is the formation of a new Pd–C bond through the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethyl-4-methoxyphenylboronic acid. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant Additionally, the compound is generally environmentally benign
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear protective gloves, eye protection, and face protection when handling this compound .
Relevant Papers The papers retrieved discuss the use of boronic acids in Suzuki-Miyaura cross-coupling reactions and the protodeboronation of pinacol boronic esters . These papers provide valuable insights into the chemical reactions involving boronic acids, including 3-Ethyl-4-methoxyphenylboronic acid.
Biochemische Analyse
Biochemical Properties
3-Ethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . This compound acts as a boron reagent, facilitating the transmetalation step in the reaction. Additionally, 3-Ethyl-4-methoxyphenylboronic acid can interact with proteins and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-4-methoxyphenylboronic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to degradation and a decrease in its effectiveness. In in vitro and in vivo studies, the long-term effects of 3-Ethyl-4-methoxyphenylboronic acid on cellular function have been observed, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Ethyl-4-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and cellular effects. At high doses, 3-Ethyl-4-methoxyphenylboronic acid can exhibit toxic or adverse effects, including changes in liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
3-Ethyl-4-methoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary pathways is its involvement in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent . Additionally, this compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of 3-Ethyl-4-methoxyphenylboronic acid on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Ethyl-4-methoxyphenylboronic acid within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 3-Ethyl-4-methoxyphenylboronic acid can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 3-Ethyl-4-methoxyphenylboronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Ethyl-4-methoxyphenylboronic acid can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria or endoplasmic reticulum, can affect cellular metabolism and other biochemical processes.
Eigenschaften
IUPAC Name |
(3-ethyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZGRPOBAPVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


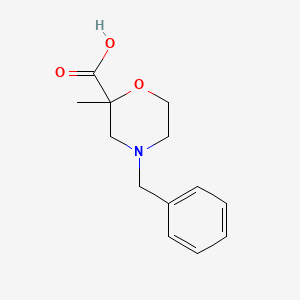
![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)
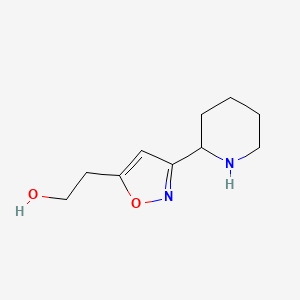
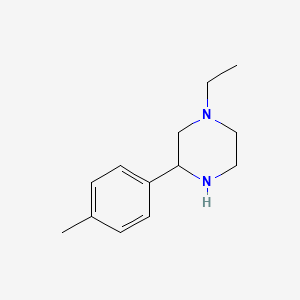

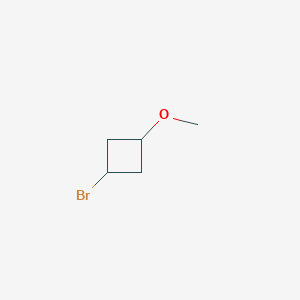

![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)


![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
